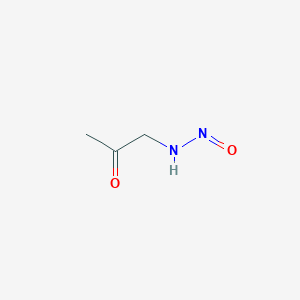![molecular formula C29H27INOPS B14372943 Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide CAS No. 90283-70-8](/img/structure/B14372943.png)
Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide is a chemical compound with the molecular formula C29H27INOPS It is a member of the phosphonium family, which are polyatomic cations with the general formula PR4+, where R can be a hydrogen, alkyl, aryl, or halide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide typically involves the reaction of triphenylphosphine with an appropriate benzoylamino-ethylthio-ethenyl precursor in the presence of an iodide source. The reaction conditions often include:
Solvent: Common solvents used include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily used in research settings. the general principles of large-scale organic synthesis, such as batch processing and continuous flow reactors, can be applied to its production.
Analyse Des Réactions Chimiques
Types of Reactions
Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonium cation to phosphine.
Substitution: The benzoylamino and ethylthio groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphine oxides, while reduction can produce triphenylphosphine.
Applications De Recherche Scientifique
Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in studies involving phosphonium salts and their interactions with biological molecules.
Medicine: Research into its potential therapeutic applications, such as antimicrobial or anticancer properties, is ongoing.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide involves its interaction with molecular targets through its phosphonium cation. The cation can participate in various chemical reactions, such as nucleophilic substitution or coordination with metal centers. These interactions can modulate the activity of enzymes or other biological molecules, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraphenylphosphonium iodide: Similar in structure but lacks the benzoylamino and ethylthio groups.
Triphenylphosphine oxide: An oxidation product of triphenylphosphine.
Methyltriphenylphosphonium bromide: Contains a methyl group instead of the benzoylamino-ethylthio-ethenyl moiety.
Uniqueness
Phosphonium, [1-(benzoylamino)-2-(ethylthio)ethenyl]triphenyl-, iodide is unique due to the presence of the benzoylamino and ethylthio groups, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a wider range of chemical reactions compared to simpler phosphonium salts.
Propriétés
Numéro CAS |
90283-70-8 |
|---|---|
Formule moléculaire |
C29H27INOPS |
Poids moléculaire |
595.5 g/mol |
Nom IUPAC |
(1-benzamido-2-ethylsulfanylethenyl)-triphenylphosphanium;iodide |
InChI |
InChI=1S/C29H26NOPS.HI/c1-2-33-23-28(30-29(31)24-15-7-3-8-16-24)32(25-17-9-4-10-18-25,26-19-11-5-12-20-26)27-21-13-6-14-22-27;/h3-23H,2H2,1H3;1H |
Clé InChI |
BYWGTYGEKFGVGA-UHFFFAOYSA-N |
SMILES canonique |
CCSC=C(NC(=O)C1=CC=CC=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(Bromomethyl)-4-methoxy-5-methylphenyl]pyrrolidine-2,5-dione](/img/structure/B14372861.png)












![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)
